molecular formula C36H72O3 B1622551 2-Hexadecyl-3-hydroxyicosanoic acid CAS No. 74124-36-0

2-Hexadecyl-3-hydroxyicosanoic acid

Cat. No. B1622551
CAS RN: 74124-36-0
M. Wt: 553 g/mol
InChI Key: KUBWXAZCUFSNLT-UHFFFAOYSA-N
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Description

2-Hexadecyl-3-hydroxyicosanoic acid , also known by its chemical formula C36H72O3 , is a long-chain fatty acid. It belongs to the class of icosanoic acids and is characterized by a hydroxyl group (-OH) at the third carbon position and a hexadecyl (16-carbon) side chain. This compound is of interest due to its potential biological activities and applications in various fields.



Synthesis Analysis

The synthesis of 2-Hexadecyl-3-hydroxyicosanoic acid involves several steps. While there are variations in synthetic routes, a common approach includes the following:




  • Starting Material : The precursor for this compound is typically hexadecanoic acid (palmitic acid), which serves as the 16-carbon backbone.




  • Hydroxylation : The hydroxylation of hexadecanoic acid occurs at the third carbon position, resulting in the formation of 2-Hexadecyl-3-hydroxyicosanoic acid.




  • Purification and Isolation : The product is then purified and isolated using appropriate techniques.





Molecular Structure Analysis

The molecular structure of 2-Hexadecyl-3-hydroxyicosanoic acid consists of a long hydrocarbon chain (hexadecyl) attached to a carboxylic acid group (-COOH) and a hydroxyl group (-OH). The 16-carbon alkyl chain provides hydrophobic properties, while the hydroxyl group may play a role in biological interactions.



Chemical Reactions Analysis

2-Hexadecyl-3-hydroxyicosanoic acid can participate in various chemical reactions, including:



  • Esterification : Reacting with alcohols to form esters.

  • Oxidation : Undergoing oxidation to produce corresponding hydroxyicosanoic acids.

  • Amidation : Reacting with amines to form amides.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 639.2°C at 760 mmHg.

  • Flash Point : 354.4°C .

  • Purity : Typically 96% .

  • Density : 0.898 g/cm³ .

  • Solubility : Slightly soluble in water (estimated solubility: 2.89e-010 mg/L at 25°C).

  • Refractive Index : 1.47 .


Safety And Hazards


  • Safety Precautions : Handle with care due to its potential irritant properties.

  • Hazards : No specific hazards reported, but standard laboratory precautions apply.


Future Directions

Research on 2-Hexadecyl-3-hydroxyicosanoic acid should explore:



  • Biological Activities : Investigate its effects on lipid metabolism, inflammation, and cell signaling.

  • Pharmacological Applications : Assess its potential as a drug candidate.

  • Environmental Impact : Study its fate in the environment and potential ecological effects.


properties

IUPAC Name

2-hexadecyl-3-hydroxyicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(38)39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,37H,3-33H2,1-2H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWXAZCUFSNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995570
Record name 2-Hexadecyl-3-hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecyl-3-hydroxyicosanoic acid

CAS RN

74124-36-0
Record name 2-Hexadecyl-3-hydroxyeicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-36-0
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Record name 2-Hexadecyl-3-hydroxyicosanoic acid
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Record name 2-Hexadecyl-3-hydroxyicosanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexadecyl-3-hydroxyicosanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Kayembe - 2014 - repository.up.ac.za
Mycolic Acids (MAs) are long chain α-alkyl-β-hydroxy fatty acids that form part of the cell wall of Mycobacterium species and a few other genera. They play an important role in steering …
Number of citations: 0 repository.up.ac.za

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